molecular formula C15H15N3O3S B2733838 Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate CAS No. 478046-04-7

Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate

Cat. No. B2733838
CAS RN: 478046-04-7
M. Wt: 317.36
InChI Key: FFSJHWYDVYFFAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo derivatives involved a mixture of compound I, SOCl2, and DMF, which was refluxed and then evaporated under reduced pressure . Another method involved the reaction of benzoxazinone with ethylenediamine by fusion in an oil bath .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the IR spectrum of a related compound revealed absorption bands attributable to –C=N and –SO3 groups . The HR-MS of the same compound showed a m/z calculated for C10H15N7O2, (M+) 265.1287 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine leads to the formation of 2-substituted-3,1-(4H)-benzoxazin-4-one derivatives . Another reaction involved the alkylation of the anion of nor-temozolomide with methyl iodide .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. Its IR spectrum showed specific absorption bands, and its HR-MS showed a specific m/z .

Scientific Research Applications

Organic Synthesis and Green Chemistry

  • The synthesis and properties of quinazolinone derivatives have been extensively studied, focusing on green chemistry approaches and novel synthesis methods. For instance, quinazolinone derivatives have been synthesized using Brønsted acidic ionic liquids as green and reusable catalysts under solvent-free conditions, highlighting an eco-friendly approach to organic synthesis (Heravi, 2011).

Pharmacological Applications

  • Quinazolinone derivatives have been evaluated for their antimicrobial and antiviral activities, demonstrating significant potential as therapeutic agents. For example, novel quinazolinone derivatives exhibited antimicrobial activity against a range of bacterial and fungal species (Al-Salahi, 2013). Additionally, other studies have explored their anti-inflammatory and anti-cancer properties, indicating their broad pharmacological applicability (Kumar & Rajput, 2009).

Antitumor and Antibacterial Agents

  • Research on quinazolinone derivatives has also explored their potential as antitumor and antibacterial agents. The synthesis of specific quinazolinone derivatives aimed at inhibiting thymidylate synthase, a key enzyme in DNA synthesis, suggests their utility in cancer treatment (Gangjee et al., 1996).

Chemical Engineering Applications

  • In chemical engineering, quinazolinone derivatives have been investigated for their properties in processes such as denitrification, highlighting their potential application in environmental chemistry and engineering (Wang et al., 2014).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, temozolomide, a 3-methyl-4-oxo-3,4-dihydroimidazo derivative, is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) through chemical degradation without enzymatic catalysis . The latter attacks the guanine segment of a sequence of three or more guanines on DNA leading to DNA methylation .

properties

IUPAC Name

methyl 4-[(2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-21-13(20)7-4-8-22-15-16-11-6-3-2-5-10(11)14-17-12(19)9-18(14)15/h2-3,5-6H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSJHWYDVYFFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCSC1=NC2=CC=CC=C2C3=NC(=O)CN31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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